2-methoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound with notable pharmacological properties. Its molecular formula is , and it has a molecular weight of approximately 400.47 g/mol. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities, including anticancer and anticonvulsant effects.
This compound can be synthesized through various chemical methods and has been the subject of numerous studies focusing on its synthesis and biological activity. The structural characterization and purity assessments are typically performed using techniques like NMR spectroscopy and elemental analysis.
The compound is classified under:
The synthesis of 2-methoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves several steps:
The synthesis process can yield high purity compounds (often above 95%) and is monitored using thin-layer chromatography (TLC) for reaction progress and product purity .
The molecular structure of 2-methoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide features a complex arrangement that includes:
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3
WREJISVPBBKCJF-UHFFFAOYSA-N
The chemical reactivity of 2-methoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is influenced by its functional groups:
These reactions contribute to its potential modifications for enhanced biological activity .
The mechanism of action for 2-methoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide primarily involves interactions with cellular targets that regulate cell growth and proliferation:
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
The applications of 2-methoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide include:
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.: 207740-41-8